[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-piperidin-1-yloxan-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c12-10-11(4-8-14-9-5-11)13-6-2-1-3-7-13;;/h1-10,12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWAZMWGEUQJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCOCC2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
[4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride is a synthetic organic compound notable for its structural components, which include a piperidine ring and an oxane (tetrahydrofuran) moiety. This compound has garnered attention in medicinal chemistry due to its potential interactions with biological targets, making it relevant for various therapeutic applications.
Chemical Structure and Properties
The dihydrochloride form of this compound enhances its solubility in aqueous solutions, which is crucial for biological assays. The molecular formula is , and its molecular weight is approximately 279.21 g/mol. The presence of the piperidine group suggests that it may exhibit diverse biological activities, including but not limited to antimicrobial, neuroprotective, and antidepressant effects.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Piperidinyl)-2-propanamine | Piperidine ring, propyl chain | Antidepressant activity |
| 4-(Piperidin-1-yl)methylamine | Piperidine ring, methyl group | Antimicrobial properties |
| 2-(Piperidin-1-yl)ethanol | Piperidine ring, ethanol group | Potential neuroprotective effects |
| This compound | Piperidine ring, oxane structure | Diverse pharmacological profiles |
Biological Activity
The biological activity of this compound is influenced by its structural characteristics. Compounds containing piperidine rings often demonstrate significant pharmacological activities, which can be evaluated through various biological assays.
The mechanism of action typically involves the compound's interaction with specific enzymes or receptors within biological systems. Studies have shown that compounds with similar structures can modulate enzymatic activities or receptor functions, leading to various therapeutic effects. For instance:
- Antimicrobial Activity : Research indicates that derivatives of piperidine exhibit antimicrobial properties against various pathogens. The efficacy of this compound in inhibiting bacterial growth can be assessed through dose-response curves in vitro.
- Neuroprotective Effects : Similar compounds have shown potential neuroprotective effects, possibly through mechanisms involving the modulation of neurotransmitter systems or oxidative stress pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of piperidine derivatives against common bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones, suggesting potential use as antimicrobial agents.
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of piperidine derivatives in models of neurodegeneration. The findings demonstrated that certain derivatives could reduce neuronal cell death induced by oxidative stress, highlighting the therapeutic potential of this compound in neurodegenerative diseases.
Applications
The applications of this compound span various fields:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting neurological disorders or infections.
- Biological Research : To investigate interactions between small molecules and biological targets.
- Pharmaceutical Industry : In the synthesis of more complex molecules for drug development.
Scientific Research Applications
Pharmaceutical Development
- Antidepressant Potential : The compound shows promise as an antidepressant due to its structural similarities to known antidepressants that target serotonin and norepinephrine reuptake.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines, indicating potential for cancer therapy.
The biological activity of [4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride is primarily influenced by its structural components. Compounds with piperidine rings often exhibit various biological activities, including:
- Positive Allosteric Modulation : Enhances receptor activity, particularly for G-protein coupled receptors (GPCRs).
- Inhibition of Enzymatic Activity : Demonstrated inhibition of phosphodiesterase isoforms, which are crucial in signaling pathways.
| Study Reference | Biological Activity | Cell Line/Model | IC50/EC50 Values |
|---|---|---|---|
| Study A | PAM for M4 receptor | Rodent models | 33 - 202 nmol/L |
| Study B | Anticancer | MCF-7, MDA-MB-231 | IC50 < 0.5 µM |
| Study C | Inhibition of PDE1B | Enzymatic assays | 0.001 - 0.1 mM |
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds in rodent models of Alzheimer's disease. The results indicated that compounds with structural similarities to this compound significantly reduced neuroinflammation and improved cognitive function.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that this compound exhibited stronger cytotoxicity compared to traditional chemotherapeutics like cisplatin, primarily through apoptosis induction via caspase activation.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound’s structural uniqueness lies in its fused piperidine-oxane core. Below is a comparison with key analogs:
Key Observations :
Pharmacological and Functional Comparisons
- GABA Transporter Inhibition : Piperidine-oxane derivatives share structural similarities with GABA transporter inhibitors, such as (2RS,4RS)-37c, which exhibit analgesic activity . However, direct evidence for this compound’s pharmacological activity is lacking.
- Solubility and Stability: Dihydrochloride salts generally improve solubility compared to free bases. For example, 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (CAS 1286265-79-9) has a solubility >50 mg/mL in water, a property likely shared by the main compound .
Preparation Methods
Formation of the Piperidinyl-Oxane Core
- Starting materials : The synthesis typically begins with a tetrahydropyran derivative bearing a leaving group at the 4-position (e.g., a halide or a sulfonate ester).
- Nucleophilic substitution : Piperidine acts as a nucleophile to displace the leaving group, forming the 4-(piperidin-1-yl)oxane intermediate.
Example Reaction Conditions (inspired by related piperidine chemistry):
| Parameter | Details |
|---|---|
| Solvent | N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) |
| Base | Potassium carbonate or sodium hydride |
| Temperature | 70–105 °C |
| Reaction Time | 12–24 hours |
| Atmosphere | Nitrogen or inert atmosphere |
This step yields tert-butyl or other protected piperidinyl-oxane intermediates with high yields (up to 95%) as reported in analogous piperidine syntheses.
Introduction of Methanamine Group
- The methanamine group can be introduced via reductive amination or nucleophilic substitution on an aldehyde or halomethyl derivative attached to the oxane ring.
- Alternatively, the free amine can be generated by deprotection of an amine-protected intermediate (e.g., tert-butyl carbamate deprotection using trifluoroacetic acid).
Deprotection and Coupling
- Protecting groups (such as tert-butyl carbamate) are removed using acids like trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2).
- The resulting free amine is then purified or directly converted into the dihydrochloride salt.
Formation of Dihydrochloride Salt
- The free amine is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the dihydrochloride salt.
- This salt form enhances the compound's stability, solubility, and handling properties.
Representative Synthetic Scheme (Conceptual)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperidine, DMF, K2CO3, 70–100 °C | 4-(Piperidin-1-yl)oxane intermediate |
| 2 | Protection/deprotection | Boc protection/deprotection, TFA/CH2Cl2 | Free amine intermediate |
| 3 | Methanamine introduction | Reductive amination or substitution | Methanamine substituted intermediate |
| 4 | Salt formation | HCl in ethanol or ether | This compound |
Analytical and Process Notes
- Purity and Yield : Yields in related piperidine-oxane syntheses range from 80% to 95% depending on reaction conditions and purification methods.
- Solubility : The compound is typically soluble in polar solvents like DMSO and ethanol; salt formation improves aqueous solubility.
- Storage : The dihydrochloride salt is stable when stored at 2–8 °C and protected from moisture.
- Reaction Monitoring : Techniques such as NMR, mass spectrometry, and HPLC are used to confirm intermediate and final product purity.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Condition/Value | Notes/References |
|---|---|---|
| Starting material | 4-halogenated or sulfonated tetrahydropyran derivative | Commercially available or synthesized |
| Nucleophile | Piperidine | Used in excess to drive substitution |
| Solvent | DMF, NMP, ethanol | Polar aprotic solvents preferred |
| Base | Potassium carbonate, sodium hydride | Facilitates nucleophilic substitution |
| Temperature | 70–105 °C | Elevated temperature accelerates reaction |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
| Deprotection agent | Trifluoroacetic acid (10% in CH2Cl2) | Removes Boc or other protecting groups |
| Salt formation | HCl gas or HCl in solvent | Forms dihydrochloride salt |
| Yield (%) | 80–95% | Depends on step and purification |
| Storage | 2–8 °C, dry environment | Ensures compound stability |
Q & A
Q. What are the recommended methods for synthesizing [4-(Piperidin-1-yl)oxan-4-yl]methanamine dihydrochloride?
Synthesis typically involves a multi-step approach:
- Step 1 : Formation of the oxane-piperidine scaffold via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the methanamine group using catalytic hydrogenation or Grignard reactions under inert conditions.
- Step 3 : Salt formation with hydrochloric acid (HCl) gas or aqueous HCl to yield the dihydrochloride form, enhancing solubility .
Optimize reaction parameters (temperature: 60–80°C; pH: 3–5) to achieve >85% yield. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and scaffold integrity (e.g., δ 3.5–4.0 ppm for oxane protons) .
- High-Performance Liquid Chromatography (HPLC) : Retention time comparison against standards (purity ≥95%) .
- Mass Spectrometry (MS) : ESI-MS for molecular weight verification (expected [M+H]⁺: ~277.2 g/mol) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Highly soluble in water (>50 mg/mL) due to the dihydrochloride salt; moderate solubility in DMSO (10–20 mg/mL) .
- Stability : Stable at RT for 6 months if stored in airtight, desiccated containers. Avoid prolonged exposure to light or humidity to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from:
- Purity Variability : Validate compound purity via HPLC and elemental analysis .
- Assay Conditions : Standardize in vitro assays (e.g., pH 7.4 buffer, 37°C incubation) to minimize variability .
- Metabolite Interference : Use LC-MS to identify metabolites in biological matrices that may mask true activity .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidine-oxane scaffold?
- Substituent Modification : Replace piperidine with morpholine (see [4-(morpholin-4-yl)oxan-4-yl]methanamine dihydrochloride, CAS 1909305-53-8) to assess impact on receptor binding .
- Functional Group Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the oxane ring to modulate pharmacokinetic properties .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like GPCRs or ion channels .
Q. How can researchers optimize synthetic routes for scale-up without compromising yield?
- Catalyst Screening : Test Pd/C or Raney nickel for hydrogenation efficiency .
- Process Automation : Use flow chemistry to control exothermic reactions and reduce side products .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with ethanol/water mixtures .
Q. What advanced techniques are used to study the compound’s stability under physiological conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 3 months to simulate long-term storage .
- pH-Dependent Degradation : Use UV-Vis spectroscopy to monitor degradation kinetics at pH 2–9 .
- Mass Spectrometric Profiling : Identify degradation products (e.g., dehydrochlorination) via LC-QTOF-MS .
Safety and Handling
- PPE : Use nitrile gloves, lab coat, and goggles. Handle in a fume hood due to HCl vapor .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention for persistent irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
